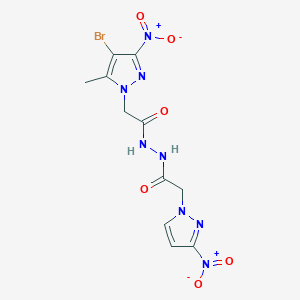![molecular formula C15H12INOS2 B12631909 N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide CAS No. 920505-78-8](/img/structure/B12631909.png)
N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide is a complex organic compound that features both benzothiophene and thiophene moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene and thiophene intermediates. One common method involves the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . Another method includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions like Ullmann cross-coupling, which uses CuBr/1,10-Phen as a catalyst to couple 2-aminobenzothiophenes with esters of 3-carboxylic acids . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Aplicaciones Científicas De Investigación
N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action for N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, compounds with benzothiophene rings are known to mimic tryptophan, allowing them to form pores in cell membranes, leading to cell death . This mechanism is particularly useful in antifungal and antibacterial applications.
Comparación Con Compuestos Similares
Similar Compounds
Sertaconazole: An antifungal agent with a benzothiophene ring.
Raloxifene: Used in the treatment of breast cancer, also contains a benzothiophene moiety.
Zileuton: An anti-inflammatory drug with a similar structure.
Uniqueness
N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide is unique due to its combination of benzothiophene and thiophene rings, which confer distinct chemical and biological properties. This dual structure allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile compound in various scientific applications.
Propiedades
Número CAS |
920505-78-8 |
|---|---|
Fórmula molecular |
C15H12INOS2 |
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
N-[2-(1-benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide |
InChI |
InChI=1S/C15H12INOS2/c16-12-6-8-19-14(12)15(18)17-7-5-10-9-20-13-4-2-1-3-11(10)13/h1-4,6,8-9H,5,7H2,(H,17,18) |
Clave InChI |
TYALGVVVMOGOAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CS2)CCNC(=O)C3=C(C=CS3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B12631834.png)

![1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B12631851.png)
![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12631855.png)

![5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12631867.png)
![6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexan-1-ol](/img/structure/B12631868.png)

![1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole](/img/structure/B12631873.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl-](/img/structure/B12631875.png)

